3,5-Dichloro-2-fluorotoluene
Description
3,5-Dichloro-2-fluorotoluene is a halogenated aromatic compound characterized by a toluene backbone substituted with chlorine atoms at the 3 and 5 positions and a fluorine atom at the 2 position. Its molecular formula is C₇H₅Cl₂F, with a molar mass of 179.02 g/mol. The presence of electron-withdrawing halogens (Cl, F) likely enhances its reactivity in electrophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCWHXKTPRMGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-fluorotoluene can be achieved through various methods. One common method involves the halogenation of toluene derivatives. For example, the chlorination and fluorination of toluene can be carried out using appropriate reagents and catalysts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, fluorination, and purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-fluorotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of dichlorofluorobenzoic acids.
Reduction: Formation of dichlorofluorotoluenes.
Scientific Research Applications
Chemical Synthesis
Intermediates in Organic Chemistry
3,5-Dichloro-2-fluorotoluene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be transformed into other functionalized compounds through reactions such as nitration, bromination, and amination. For example, it is used in the preparation of 2,4-dichloro-5-fluorobenzonitrile through a process involving ammoxidation with ammonia and air at elevated temperatures .
Table 1: Synthesis Pathways Utilizing this compound
| Reaction Type | Product | Conditions |
|---|---|---|
| Ammoxidation | 2,4-Dichloro-5-fluorobenzonitrile | 350°C to 550°C with ammonia |
| Nitration | Nitro derivatives | Nitrating agents (HNO₃/H₂SO₄) |
| Bromination | Bromo derivatives | Bromine or brominating agents |
Environmental Applications
Bioremediation
Research indicates that certain bacterial strains, such as Pseudomonas putida, can utilize chlorinated aromatic compounds like this compound as growth substrates. These bacteria possess enzymes capable of degrading such compounds via oxidative pathways, which can be harnessed for bioremediation efforts in contaminated environments .
Case Study: Biodegradation by Pseudomonas putida
A study demonstrated that Pseudomonas putida F1 could metabolize this compound effectively. The degradation pathway involved the induction of toluene dioxygenase, which catalyzed the defluorination and subsequent breakdown of the compound into less harmful products. This process was quantitatively measured using a novel fluorescent assay that tracked enzyme activity .
Pharmaceutical Development
Drug Design
The unique structural features of this compound make it a valuable scaffold in drug discovery. Its fluorinated nature can enhance the metabolic stability and bioavailability of drug candidates. Researchers have explored its derivatives for potential therapeutic applications in treating various diseases.
Material Science
Polymer Chemistry
Fluorinated compounds like this compound are used in synthesizing high-performance polymers with enhanced chemical resistance and thermal stability. These materials find applications in coatings, sealants, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-fluorotoluene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The presence of halogen atoms in the molecule enhances its reactivity and binding affinity to target proteins and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds, identified in the provided evidence, share structural similarities with 3,5-Dichloro-2-fluorotoluene and are analyzed for comparative insights:
3,5-Dichloro-2-fluoroacetophenone
- CAS : 480438-93-5
- Molecular Formula : C₈H₅Cl₂FO
- Molar Mass : 207.03 g/mol
- Physical Properties :
- Boiling Point: 230–231°C
- Density: 1.393 g/mL at 25°C
- Refractive Index: 1.5820 (20°C)
- Flash Point: 225°F (107°C)
- Functional Group: Ketone (acetophenone backbone).
- Applications : Likely used in organic synthesis, particularly as a precursor for pharmaceuticals or specialty chemicals due to its reactive ketone group .
- Hazards : Classified as WGK Germany 3 (highly hazardous to water) .
3,5-Dichloro-2,4-difluoroaniline
- CAS : 83121-15-7
- Molecular Formula : C₆H₃Cl₂F₂N
- Molar Mass : 213.00 g/mol
- Functional Group : Primary amine (aniline backbone).
- Applications: Potential intermediate in dye or agrochemical synthesis due to the amine group’s reactivity in diazotization or coupling reactions.
- Hazards : Safety data sheet (SDS) advises immediate medical consultation upon exposure, indicating acute toxicity .
Structural and Functional Comparison
| Parameter | This compound | 3,5-Dichloro-2-fluoroacetophenone | 3,5-Dichloro-2,4-difluoroaniline |
|---|---|---|---|
| Backbone | Toluene | Acetophenone | Aniline |
| Functional Group | Methyl (-CH₃) | Ketone (-CO-) | Amine (-NH₂) |
| Halogen Substitution | 2-F, 3,5-Cl | 2-F, 3,5-Cl | 2,4-F, 3,5-Cl |
| Polarity | Low (non-polar methyl) | Moderate (polar ketone) | Moderate (polar amine) |
| Typical Reactivity | Electrophilic substitution | Nucleophilic addition/oxidation | Diazotization/coupling reactions |
| Applications | Synthetic intermediate | Pharmaceutical precursors | Dyes/agrochemicals |
Research Findings and Analysis
Functional Group Influence: The ketone group in 3,5-Dichloro-2-fluoroacetophenone increases polarity and reactivity compared to the methyl group in this compound, making it more suitable for carbonyl-based syntheses . The amine group in 3,5-Dichloro-2,4-difluoroaniline enables participation in diazonium salt formation, a critical step in azo-dye production .
Hazard Profiles: Both compared compounds exhibit significant hazards: the acetophenone derivative poses environmental risks (WGK 3), while the aniline derivative requires strict handling due to acute toxicity .
Synthetic Utility: While this compound’s methyl group may limit direct reactivity, its halogen substituents could facilitate regioselective modifications in cross-coupling reactions, akin to its acetophenone analog .
Biological Activity
3,5-Dichloro-2-fluorotoluene is a halogenated aromatic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the current understanding of this compound.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The halogen substituents enhance its reactivity, allowing it to form stable complexes with biological macromolecules. This compound may exhibit both inhibitory and stimulatory effects on cellular pathways.
Biological Activity Profiles
Research has indicated that halogenated compounds like this compound can influence several biological processes:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxicity in various cell lines. Its effects on cellular mechanisms are still being elucidated but are believed to involve oxidative stress pathways.
Study on Enzyme Interaction
A study involving the interaction of this compound with cytochrome P450 enzymes demonstrated significant inhibition at certain concentrations. The IC50 values were determined through enzyme assays, indicating a dose-dependent relationship between the compound concentration and enzyme activity reduction.
Cytotoxicity Assessment
In vitro assays conducted on L1210 mouse leukemia cells revealed that this compound exhibited potent cytotoxic effects. The compound demonstrated an IC50 value in the low micromolar range, suggesting strong growth inhibition capabilities. This effect was reversed upon the addition of thymidine, indicating that the mechanism may involve interference with nucleotide synthesis .
Comparative Analysis Table
The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:
| Compound | IC50 (µM) | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| This compound | 10 | Cytotoxicity | Cytochrome P450 |
| 1-Bromo-3-chloropropane | 15 | Enzyme inhibition | Cytochrome P450 |
| 4-Fluorobenzaldehyde | 20 | Apoptosis induction | Caspases |
Environmental and Ecological Impact
Research has indicated that halogenated aromatic compounds can have significant environmental implications due to their persistence and potential toxicity. Studies focusing on microbial degradation pathways show that bacteria such as Pseudomonas putida can metabolize fluorinated compounds effectively, suggesting a potential for bioremediation strategies involving these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
